BRL 44408 MALEAT

Übersicht

Beschreibung

BRL 44408 Maleat: ist ein selektiver α2A-Adrenozeptor-Antagonist. Er ist bekannt für seine hohe Affinität und Selektivität gegenüber α2A-Adrenozeptoren, was ihn zu einer wertvollen Verbindung in der pharmakologischen Forschung macht. Die Verbindung wurde auf ihre potenziellen Antidepressiva- und Analgetika-Wirkungen untersucht .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von this compound beinhaltet die Reaktion von 2-(1-Methyl-1,3-Dihydroisochinolin)methyl-4,5-Dihydroimidazol mit Maleinsäure. Die Reaktionsbedingungen umfassen typischerweise die Verwendung von Lösungsmitteln wie Dimethylsulfoxid (DMSO) und Erhitzen, um die Reaktion zu erleichtern .

Industrielle Produktionsmethoden: Obwohl spezifische industrielle Produktionsmethoden nicht weit verbreitet sind, folgt die Synthese im Allgemeinen den Laborpräparationsmethoden mit einer Skalierung der Reaktionsbedingungen. Die Verbindung wird dann gereinigt, um einen hohen Reinheitsgrad zu erreichen, typischerweise ≥98% .

Wissenschaftliche Forschungsanwendungen

BRL 44408 Maleat hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Referenzverbindung in Studien verwendet, die α2A-Adrenozeptoren betreffen.

Biologie: Untersucht für seine Rolle bei der Modulation der Neurotransmitterfreisetzung, insbesondere Noradrenalin.

Medizin: Wird auf seine potenziellen Antidepressiva- und Analgetika-Effekte untersucht.

Industrie: Wird bei der Entwicklung neuer pharmakologischer Wirkstoffe eingesetzt, die auf α2A-Adrenozeptoren abzielen.

Wirkmechanismus

This compound übt seine Wirkungen durch selektive Antagonisierung von α2A-Adrenozeptoren aus. Diese Antagonisierung führt zu einer erhöhten Freisetzung von Neurotransmittern wie Noradrenalin und Dopamin im Gehirn. Die erhöhten Spiegel dieser Neurotransmitter tragen zu seinen Antidepressiva- und Analgetika-Wirkungen bei. Der Mechanismus der Verbindung beinhaltet die Hemmung der α2A-Adrenozeptor-vermittelten negativen Rückkopplungsschleife, was zu einer verstärkten Neurotransmitterfreisetzung führt .

Wirkmechanismus

Target of Action

BRL 44408 Maleate is a selective antagonist of α2A-adrenoceptors . Adrenoceptors are a type of G protein-coupled receptors that are targets of the catecholamines, especially norepinephrine and epinephrine .

Mode of Action

BRL 44408 Maleate interacts with its primary target, the α2A-adrenoceptor, by binding to it and inhibiting its function . This inhibition can effectively antagonize the inhibitory effects of norepinephrine or adrenergic receptor agonist Clonidine on K+ -induced [3H]norepinephrine and [3H]5-hydroxytryptamine release .

Biochemical Pathways

The α2A-adrenoceptor is involved in the regulation of neurotransmitter release . By antagonizing this receptor, BRL 44408 Maleate can affect the release of norepinephrine and 5-hydroxytryptamine, playing a potential role in the regulation of neurotransmitter release . It also improves cecal ligation puncture (CLP)-induced acute lung injury .

Pharmacokinetics

It is known that the compound is soluble in water to 100 mm , which could potentially influence its absorption and distribution in the body.

Result of Action

BRL 44408 Maleate has been shown to have antidepressant and analgesic activity . It increases hippocampal noradrenalin release following systemic administration . It also inhibits forskolin-stimulated cAMP accumulation with an IC50 value of 92.3 nM in CHO cells expressing the recombinant human α2A-AR . Furthermore, it increases norepinephrine and dopamine levels by 200 and 100%, respectively, in rat medial prefrontal cortex when administered at a dose of 10 mg/kg .

Action Environment

It’s worth noting that the compound is stable under desiccating conditions and can be stored for up to 12 months . This suggests that moisture could potentially affect the stability of the compound.

Biochemische Analyse

Biochemical Properties

BRL 44408 Maleate is known to interact with α2A-adrenoceptors . The Ki values for α2A and α2B are 5.68 and 651 nM, respectively . This indicates a high affinity for α2A-adrenoceptors, suggesting that BRL 44408 Maleate may exert its effects primarily through these receptors.

Cellular Effects

BRL 44408 Maleate has been shown to increase hippocampal noradrenalin release following systemic administration This suggests that BRL 44408 Maleate may influence cell function by modulating neurotransmitter levels

Molecular Mechanism

The molecular mechanism of BRL 44408 Maleate involves its action as a selective α2A-adrenoceptor antagonist By binding to these receptors, BRL 44408 Maleate can inhibit their activity, which may lead to changes in gene expression and enzyme activity

Temporal Effects in Laboratory Settings

One study suggests that the expression of cingulate α2A adrenoceptors, which BRL 44408 Maleate targets, was increased at day 3 and day 7 after nerve injury, but decreased at day 14 . This indicates that the effects of BRL 44408 Maleate may change over time in response to physiological conditions.

Dosage Effects in Animal Models

In animal models, BRL 44408 Maleate has been shown to decrease immobility time in the forced swim test, indicating antidepressant-like activity

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of BRL 44408 maleate involves the reaction of 2-(1-methyl-1,3-dihydroisoindole)methyl-4,5-dihydroimidazole with maleic acid. The reaction conditions typically include the use of solvents like dimethyl sulfoxide (DMSO) and heating to facilitate the reaction .

Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows the laboratory preparation methods with scaling up of the reaction conditions. The compound is then purified to achieve a high level of purity, typically ≥98% .

Analyse Chemischer Reaktionen

Arten von Reaktionen: BRL 44408 Maleat unterliegt aufgrund des Vorhandenseins reaktiver funktioneller Gruppen hauptsächlich Substitutionsreaktionen. Es kann unter bestimmten Bedingungen auch an Oxidations- und Reduktionsreaktionen teilnehmen .

Häufige Reagenzien und Bedingungen:

Substitutionsreaktionen: Häufige Reagenzien sind Halogenierungsmittel und Nukleophile. Die Bedingungen umfassen oft Lösungsmittel wie DMSO und Temperaturen von Raumtemperatur bis zu erhöhten Temperaturen.

Oxidationsreaktionen: Oxidationsmittel wie Wasserstoffperoxid oder Kaliumpermanganat können verwendet werden.

Reduktionsreaktionen: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden häufig eingesetzt.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise können Substitutionsreaktionen halogenierte Derivate ergeben, während Oxidationsreaktionen oxidierte Formen der Verbindung erzeugen können .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

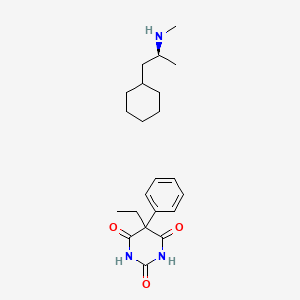

- Yohimbinhydrochlorid

- Idazoxanhydrochlorid

- Clonidinhydrochlorid

- Phentolaminhydrochlorid

Vergleich: BRL 44408 Maleat ist einzigartig in seiner hohen Selektivität für α2A-Adrenozeptoren im Vergleich zu anderen ähnlichen Verbindungen. Während Verbindungen wie Yohimbinhydrochlorid und Idazoxanhydrochlorid ebenfalls auf α2-Adrenozeptoren abzielen, zeigen sie nicht den gleichen Grad an Selektivität für den α2A-Subtyp. Diese hohe Selektivität macht this compound besonders wertvoll in der Forschung, die sich auf α2A-Adrenozeptor-vermittelte Wirkungen konzentriert .

Eigenschaften

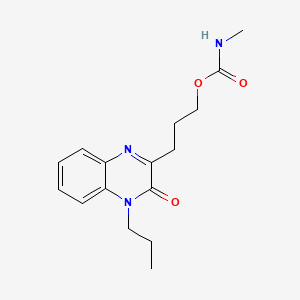

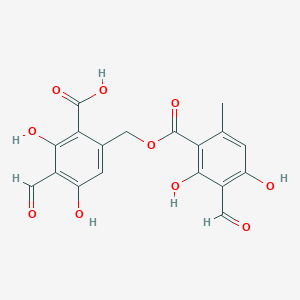

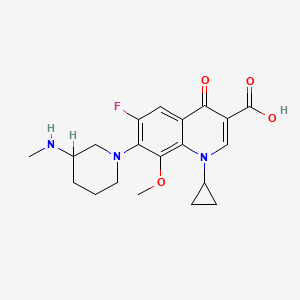

IUPAC Name |

(Z)-but-2-enedioic acid;2-(4,5-dihydro-1H-imidazol-2-ylmethyl)-1-methyl-1,3-dihydroisoindole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3.C4H4O4/c1-10-12-5-3-2-4-11(12)8-16(10)9-13-14-6-7-15-13;5-3(6)1-2-4(7)8/h2-5,10H,6-9H2,1H3,(H,14,15);1-2H,(H,5,6)(H,7,8)/b;2-1- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDIQGSUEJOOQQQ-BTJKTKAUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2=CC=CC=C2CN1CC3=NCCN3.C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1C2=CC=CC=C2CN1CC3=NCCN3.C(=C\C(=O)O)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

681806-46-2 | |

| Record name | BRL-44408 maleate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0681806462 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BRL-44408 MALEATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/96KFS04PNM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

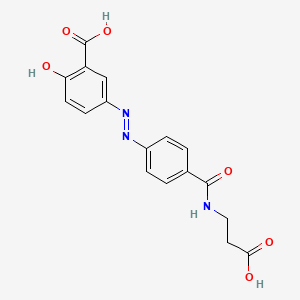

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

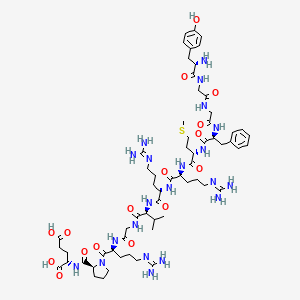

![(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-3-(4H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-5-carbamimidamido-2-[[(2S)-3-carboxy-2-[[(2S)-3-(4-hydroxyphenyl)-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propanoyl]amino]propanoyl]amino]pentanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-5-oxopentanoic acid](/img/structure/B1667727.png)